molecular formula C18H19N3O2S B10943158 4-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide

4-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide

Cat. No.: B10943158
M. Wt: 341.4 g/mol
InChI Key: JTMANLCMFAUUCH-UHFFFAOYSA-N
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Description

4-METHYL-N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring, a benzenesulfonamide group, and a methylbenzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the benzenesulfonamide group via sulfonation reactions. The methylbenzyl group is often introduced through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-METHYL-N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, including enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism of action of 4-METHYL-N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. This may include binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonamides and pyrazole derivatives, such as:

  • 4-METHYL-N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE
  • 4-METHYL-N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE

Uniqueness

The uniqueness of 4-METHYL-N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

4-methyl-N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]benzenesulfonamide

InChI

InChI=1S/C18H19N3O2S/c1-14-7-9-17(10-8-14)24(22,23)20-18-11-12-21(19-18)13-16-6-4-3-5-15(16)2/h3-12H,13H2,1-2H3,(H,19,20)

InChI Key

JTMANLCMFAUUCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NN(C=C2)CC3=CC=CC=C3C

Origin of Product

United States

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